

## Commercial Sources and Application Notes for Lateritin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Lateritin** is a naturally occurring cyclic depsipeptide with recognized biological activities, including inhibitory effects on acyl-CoA:cholesterol acyltransferase (ACAT) and potent anticancer properties. The specific stereoisomer, (3R,6R)-**Lateritin**, also known as (3R,6R)-Bassiatin, has garnered significant interest for its apoptosis-inducing capabilities in various cancer cell lines. This document provides a comprehensive overview of commercial sources for purchasing **Lateritin** and detailed application notes and protocols for its use in research and drug development settings.

## **Commercial Availability**

**Lateritin** and its stereoisomers are available from several commercial suppliers catering to the research community. When purchasing, it is crucial to verify the specific stereoisomer being offered, as the biological activity can be stereospecific.

Table 1: Commercial Suppliers of Lateritin



| Supplier                    | Product<br>Name(s) | CAS Number | Purity        | Notes                                                                                                 |
|-----------------------------|--------------------|------------|---------------|-------------------------------------------------------------------------------------------------------|
| Smolecule                   | Lateritin          | 65454-13-9 | >98%          | General research<br>grade.                                                                            |
| Adipogen Life<br>Sciences   | (3S,6R)-Lateritin  | 65454-13-9 | High Purity   | Marketed as an ACAT inhibitor. Notes indicate the (3R,6R)-stereoisomer possesses anticancer activity. |
| Biomol                      | (3S,6R)-Lateritin  | 65454-13-9 | High Purity   | Distributor for<br>Adipogen Life<br>Sciences.                                                         |
| United States<br>Biological | (3S,6R)-Lateritin  | 65454-13-9 | Not Specified | Research<br>quantities<br>available.                                                                  |

## Application Notes: Anti-Cancer Activity of (3R,6R)-Lateritin

The (3R,6R)-stereoisomer of **Lateritin** has demonstrated significant anti-cancer effects, particularly in estrogen receptor-positive (ER+) breast cancer cells. Its mechanism of action involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

### **Mechanism of Action**

(3R,6R)-Lateritin exhibits anti-cancer activity primarily through the induction of apoptosis. In MCF-7 human breast cancer cells, it has been shown to activate the ERK1/2 and Akt signaling pathways, which are paradoxically known as pro-survival pathways. However, in the context of (3R,6R)-Lateritin treatment, sustained activation of ERK1/2 has been linked to the induction of apoptosis[1]. The compound also demonstrates anti-estrogenic properties by competing with estradiol for binding to the estrogen receptor alpha (ER $\alpha$ ), leading to the downregulation of



ERα and its target genes, such as cyclin D1[1][2]. This results in cell cycle arrest at the G0/G1 and G2/M phases[3][4].

## **Quantitative Data: Cytotoxicity and ACAT Inhibition**

The following tables summarize the quantitative data available for **Lateritin**'s biological activities.

Table 2: IC50 Value for ACAT Inhibition

| Enzyme Source        | IC50   | Reference |
|----------------------|--------|-----------|
| Rat Liver Microsomes | 5.7 μΜ | [2]       |

Table 3: Cytotoxicity of (3R,6R)-Lateritin in Breast Cancer Cell Lines

| Cell Line  | Receptor<br>Status          | Treatment<br>Concentration | Effect                                           | Reference |
|------------|-----------------------------|----------------------------|--------------------------------------------------|-----------|
| MCF-7      | ER+, PR+,<br>HER2+          | 37.5 μΜ                    | Significant cytotoxicity and cell cycle arrest   | [3][4][5] |
| MDA-MB-231 | ER-, PR-, HER2-             | 37.5 μΜ                    | Less cytotoxic<br>effect compared<br>to MCF-7    | [3][5]    |
| SK-BR-3    | ER-, PR-,<br>HER2+          | Not specified              | Cytotoxic effect observed                        | [3][5]    |
| SVCT       | Normal Breast<br>Epithelial | 37.5 μΜ                    | Lower cytotoxicity compared to cancer cell lines | [3][4]    |

Note: A study mentioned the use of 15 different concentrations to determine cytotoxicity, but the specific IC50 values were not provided in the abstract[3][4]. The 37.5  $\mu$ M concentration was used for subsequent cell cycle analysis.



# Experimental Protocols Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the cytotoxicity of (3R,6R)-**Lateritin** on breast cancer cell lines[5].

#### Materials:

- (3R,6R)-Lateritin
- Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3) and a normal breast epithelial cell line (e.g., SVCT)
- DMEM or appropriate cell culture medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 2 x  $10^4$  cells/well in 100  $\mu$ L of complete medium and incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Prepare serial dilutions of (3R,6R)-Lateritin in culture medium to achieve the desired final concentrations.
- After 24 hours, remove the medium from the wells and add 100  $\mu$ L of the medium containing different concentrations of (3R,6R)-**Lateritin**. Include a vehicle control (e.g., DMSO) and a



no-treatment control.

- Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).
- At the end of the incubation period, add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the control wells.

# Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is a standard method for quantifying apoptosis and can be applied to cells treated with (3R,6R)-Lateritin.

#### Materials:

- Cells treated with (3R,6R)-Lateritin as described in Protocol 1.
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI)
- Binding Buffer
- Flow cytometer

#### Procedure:

- Culture and treat cells with (3R,6R)-Lateritin at the desired concentration and for the appropriate duration.
- Harvest the cells by trypsinization and collect them by centrifugation.



- · Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Transfer 100 μL of the cell suspension to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC and 5 μL of PI.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.

# Protocol 3: Western Blot Analysis of ERK and Akt Phosphorylation

This protocol is based on the findings that (3R,6R)-**Lateritin** activates the ERK1/2 and Akt pathways[1].

#### Materials:

- Cells treated with (3R,6R)-Lateritin.
- RIPA buffer with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- SDS-PAGE gels.
- PVDF membrane.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, and a loading control (e.g., anti-β-actin).
- HRP-conjugated secondary antibodies.



- ECL Western Blotting Substrate.
- Chemiluminescence imaging system.

#### Procedure:

- Treat cells with (3R,6R)-**Lateritin** for the desired time points.
- Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- · Wash the membrane again with TBST.
- Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

## **Visualizations**





Click to download full resolution via product page

Caption: Signaling pathway of (3R,6R)-Lateritin in MCF-7 cells.





Click to download full resolution via product page

Caption: Experimental workflow for the MTT cell viability assay.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ERK1/2 and Akt pathway activated during (3R,6R)-bassiatin(1)-induced apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel antioestrogen agent (3R,6R)-bassiatin inhibits cell proliferation and cell cycle progression by repressing cyclin D1 expression in 17β-oestradiol-treated MCF-7 cells -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro studies on inhibition capability of fungal-sourced bassiatin versus tamoxifen against ERα, EGFR and VEGFR on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro studies on inhibition capability of fungal-sourced bassiatin versus tamoxifen against ERα, EGFR and VEGFR on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Commercial Sources and Application Notes for Lateritin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674538#commercial-sources-for-purchasing-lateritin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com